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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbonitrile

Cat. No.: B1510073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-
bromoquinoline-3-carbonitrile as a key building block in organic synthesis, particularly in the

development of novel therapeutic agents. Its unique structure, featuring a quinoline core

functionalized with both a bromo and a nitrile group, offers multiple avenues for chemical

modification, making it a valuable scaffold in medicinal chemistry.

Application Notes
6-Bromoquinoline-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial

intermediate in the synthesis of a wide range of biologically active molecules. The presence of

the bromine atom at the 6-position allows for various cross-coupling reactions, such as Suzuki

and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The nitrile

group at the 3-position can be readily transformed into other functional groups, including

amidines, carboxylic acids, and amines, further expanding its synthetic utility.

One notable application of 6-bromoquinoline-3-carbonitrile is in the development of antiviral

agents. For instance, it has been utilized as a key intermediate in the synthesis of novel

quinoline analogues that act as potent inhibitors of Enterovirus D68 (EV-D68), a virus that can

cause severe respiratory illness.[1][2] In this context, the 6-bromoquinoline-3-carbonitrile
core is first modified at the nitrile position, and subsequently, the bromo group is used as a

handle for Suzuki coupling to introduce various aryl and heteroaryl moieties, allowing for the

exploration of the structure-activity relationship and the optimization of antiviral potency.[1][2]
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The quinoline scaffold itself is a well-established pharmacophore present in numerous

approved drugs, and the strategic functionalization offered by 6-bromoquinoline-3-
carbonitrile makes it an attractive starting point for the design of new kinase inhibitors and G

protein-coupled receptor (GPCR) modulators.

Experimental Protocols
The following protocols are based on the synthesis and derivatization of 6-bromoquinoline-3-
carbonitrile as described in the development of antiviral agents against EV-D68.[1][2]

Synthesis of 6-Bromoquinoline-3-carbonitrile
This protocol describes a one-pot synthesis of 6-bromoquinoline-3-carbonitrile via a

Friedlander annulation.

Reaction Scheme:

Synthesis of 6-Bromoquinoline-3-carbonitrile

5-bromo-2-nitrobenzaldehyde +
ethyl 3,3-diethoxypropanoate

SnCl2·2H2O
Ethanol

6-Bromoquinoline-3-carbonitrile

Click to download full resolution via product page

Synthesis of 6-Bromoquinoline-3-carbonitrile.

Materials:
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5-bromo-2-nitrobenzaldehyde

Ethyl 3,3-diethoxypropanoate

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ethanol

Procedure:

To a solution of 5-bromo-2-nitrobenzaldehyde (9.0 g, 39.13 mmol) in ethanol (250 mL), add

tin(II) chloride dihydrate (26.49 g, 117.39 mmol).

Stir the mixture for 10 minutes.

Add ethyl 3,3-diethoxypropanoate (14.0 g, 97.83 mmol) to the reaction mixture.

Heat the reaction mixture to reflux for 5 hours.

After the reaction is complete, a solid will precipitate. Filter the solid and rinse it well with

ethanol.

The product, 6-bromoquinoline-3-carbonitrile, is obtained as a yellow solid powder and

can be used without further purification.

Quantitative Data:

Product
Starting
Material

Reagents Solvent
Reaction
Time

Yield

6-

Bromoquinoli

ne-3-

carbonitrile

5-bromo-2-

nitrobenzalde

hyde

SnCl₂·2H₂O,

Ethyl 3,3-

diethoxyprop

anoate

Ethanol 5 hours 85%

Synthesis of 6-Bromo-N-hydroxyquinoline-3-
carboximidamide
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This protocol describes the conversion of the nitrile group of 6-bromoquinoline-3-carbonitrile
to an N-hydroxycarboximidamide.

Reaction Scheme:

Synthesis of 6-Bromo-N-hydroxyquinoline-3-carboximidamide

6-Bromoquinoline-3-carbonitrile

Hydroxylamine (50% aq.)
Ethanol

6-Bromo-N-hydroxyquinoline-3-carboximidamide

Click to download full resolution via product page

Synthesis of the corresponding N-hydroxycarboximidamide.

Materials:

6-Bromoquinoline-3-carbonitrile

50% aqueous solution of hydroxylamine

Ethanol

Ethyl acetate

Procedure:

In a flask, combine 6-bromoquinoline-3-carbonitrile (3.08 g, 13.3 mmol) and a 50%

aqueous solution of hydroxylamine (1.05 g, 16.0 mmol) in ethanol (30 mL).
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Heat the mixture to reflux for 4 hours.

Upon completion of the reaction, a white precipitate will form.

Filter the reaction mixture and rinse the collected solid well with ethyl acetate.

The product, 6-bromo-N-hydroxyquinoline-3-carboximidamide, is obtained as a white solid

and can be used without further purification.

Quantitative Data:

Product
Starting
Material

Reagents Solvent
Reaction
Time

Yield

6-Bromo-N-

hydroxyquinol

ine-3-

carboximida

mide

6-

Bromoquinoli

ne-3-

carbonitrile

Hydroxylamin

e (50% aq.)
Ethanol 4 hours 91%

Subsequent Derivatization: An Overview
The synthesized 6-bromo-N-hydroxyquinoline-3-carboximidamide can be further elaborated.

For instance, it can undergo cyclization with various acid anhydrides to form oxadiazole

derivatives. The bromine atom on the quinoline ring then serves as a handle for Suzuki

coupling reactions with a wide array of boronic acids, leading to a diverse library of compounds

for biological screening.[1][2]

6-Bromoquinoline-3-carbonitrile 6-Bromo-N-hydroxyquinoline-
3-carboximidamide

Hydroxylamine

Cyclization with
Acid Anhydride

6-Bromo-3-(1,2,4-oxadiazol-3-yl)quinoline Suzuki Coupling with
Boronic Acids

Diverse Library of
6-substituted Quinoline Derivatives

Click to download full resolution via product page
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General workflow for derivatization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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